molecular formula C22H22FN3O3 B11038201 benzyl [3-(8-fluoro-1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)-3-oxopropyl]carbamate

benzyl [3-(8-fluoro-1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)-3-oxopropyl]carbamate

Cat. No.: B11038201
M. Wt: 395.4 g/mol
InChI Key: COSINNFIAAIHAF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Benzyl [3-(8-fluoro-1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)-3-oxopropyl]carbamate is a complex organic compound that belongs to the class of indole derivatives Indole derivatives are known for their significant biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of benzyl [3-(8-fluoro-1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)-3-oxopropyl]carbamate typically involves multiple steps. One common method includes the Fischer indole synthesis, where an optically active cyclohexanone reacts with phenylhydrazine hydrochloride using methanesulfonic acid under reflux in methanol to yield the tricyclic indole . This intermediate can then undergo further reactions to introduce the benzyl and carbamate groups.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimizing the reaction conditions to maximize yield and purity while minimizing costs and environmental impact.

Chemical Reactions Analysis

Types of Reactions

Benzyl [3-(8-fluoro-1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)-3-oxopropyl]carbamate can undergo various chemical reactions, including:

    Oxidation: The indole ring can be oxidized under specific conditions.

    Reduction: The carbonyl group can be reduced to an alcohol.

    Substitution: Electrophilic substitution reactions can occur on the indole ring due to its electron-rich nature.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Reagents like sodium borohydride or lithium aluminum hydride.

    Substitution: Reagents like halogens or sulfonyl chlorides under acidic or basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield indole-2-carboxylates, while reduction can produce alcohol derivatives .

Scientific Research Applications

Benzyl [3-(8-fluoro-1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)-3-oxopropyl]carbamate has several scientific research applications:

Mechanism of Action

The mechanism of action of benzyl [3-(8-fluoro-1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)-3-oxopropyl]carbamate involves its interaction with specific molecular targets and pathways. The indole ring system can bind to various receptors and enzymes, modulating their activity. For example, indole derivatives have been shown to inhibit certain kinases and enzymes involved in cancer cell proliferation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Benzyl [3-(8-fluoro-1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)-3-oxopropyl]carbamate is unique due to its specific structural features, such as the benzyl and carbamate groups, which can influence its biological activity and chemical reactivity. This makes it a valuable compound for further research and development in various scientific fields.

Properties

Molecular Formula

C22H22FN3O3

Molecular Weight

395.4 g/mol

IUPAC Name

benzyl N-[3-(8-fluoro-1,3,4,5-tetrahydropyrido[4,3-b]indol-2-yl)-3-oxopropyl]carbamate

InChI

InChI=1S/C22H22FN3O3/c23-16-6-7-19-17(12-16)18-13-26(11-9-20(18)25-19)21(27)8-10-24-22(28)29-14-15-4-2-1-3-5-15/h1-7,12,25H,8-11,13-14H2,(H,24,28)

InChI Key

COSINNFIAAIHAF-UHFFFAOYSA-N

Canonical SMILES

C1CN(CC2=C1NC3=C2C=C(C=C3)F)C(=O)CCNC(=O)OCC4=CC=CC=C4

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.